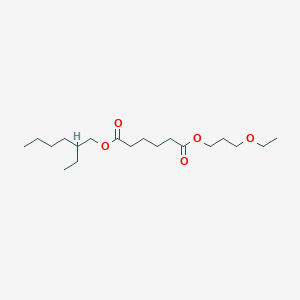
1-Methyl-3,4-dihydroisoquinoline;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3,4-dihydroisoquinoline;perchloric acid is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. This process typically involves the reaction of 3,4-dihydroisoquinoline with an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of 1-Methyl-3,4-dihydroisoquinoline often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .
科学的研究の応用
1-Methyl-3,4-dihydroisoquinoline;perchloric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-Methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinoline: A structurally related compound with similar chemical properties.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Another related compound with potential neuroprotective effects.
Uniqueness
1-Methyl-3,4-dihydroisoquinoline is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its methyl group at the 1-position and the dihydroisoquinoline core make it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .
特性
CAS番号 |
60518-37-8 |
|---|---|
分子式 |
C10H12ClNO4 |
分子量 |
245.66 g/mol |
IUPAC名 |
1-methyl-3,4-dihydroisoquinoline;perchloric acid |
InChI |
InChI=1S/C10H11N.ClHO4/c1-8-10-5-3-2-4-9(10)6-7-11-8;2-1(3,4)5/h2-5H,6-7H2,1H3;(H,2,3,4,5) |
InChIキー |
ULNAVYRRJYKABA-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCC2=CC=CC=C12.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

